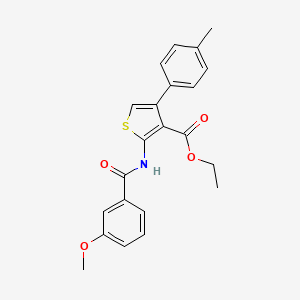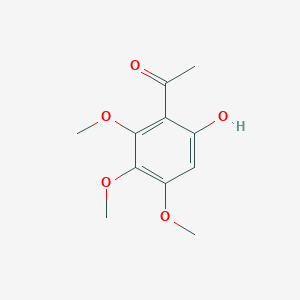
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H14O5 . It has an average mass of 226.226 Da and a monoisotopic mass of 226.084122 Da . It is also known by other names such as “2,3,4-TRIMETHOXY-6-HYDROXYACETOPHENONE” and "6-Hydroxy-2,3,4-trimethoxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact mass of this compound is 226.08412354 .Physical And Chemical Properties Analysis
“1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” has a molecular weight of 226.23 . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Facile Preparation of Heterocyclic Derivatives : A study by Yang et al. (2004) explored the preparation of 2-substituted heterocyclic thio ethanone derivatives using 1-(2,3,4-trimethoxyphenyl)ethanone. This process showed high yields and moderate antifungal activity (Song Yang et al., 2004).
Cleavage of Alkyne Moiety : Vasilevsky et al. (2015) investigated the reaction of α,β-alkynylketones, which included compounds like 1-(3,4,5-trimethoxyphenyl)ethanone, leading to cleavage of the alkyne moiety and formation of new compounds (S. Vasilevsky et al., 2015).
Synthesis of Antimicrobial Compounds : Wanjari (2020) focused on synthesizing and testing the antimicrobial activity of a compound derived from 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, demonstrating its potential in pharmaceutical applications (Atul K. Wanjari, 2020).
Analytical and Experimental Studies
Crystallographic and Vibrational Studies : Kumar et al. (2015) conducted crystallographic and vibrational studies on a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, to understand its molecular structure and properties (C. S. Chidan Kumar et al., 2015).
Exploring Oxidation Mechanisms : Gambarotti and Bjørsvik (2015) examined the oxidation mechanisms of acetophenones, like 2,6-dimethoxyacetophenone, providing insights into organic peracid oxidation processes (C. Gambarotti & H. Bjørsvik, 2015).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Properties : Research on derivatives of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, closely related to the target compound, revealed significant antimicrobial activities. This demonstrates the potential of these compounds in developing new antimicrobial agents (V.M. Sherekar - et al., 2022).
Microtubule Disrupting Agents in Cancer Therapy : Kamal et al. (2015) synthesized compounds using 2-bromo-1-(3-,4-,5-trimethoxyphenyl)-ethanone, which showed significant cytotoxic activity against various human cancer cell lines. These compounds are potential candidates for cancer therapy (A. Kamal et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVUJNBLMMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
CAS RN |
22248-14-2 | |
| Record name | 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

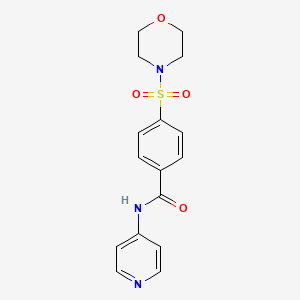
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2412802.png)

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)

![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)
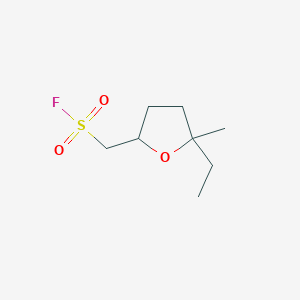
![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)


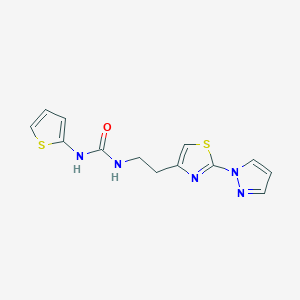
![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)

